

# Pigment Red 146: Application Notes and Protocols for Specialized Industrial Coatings

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## Compound of Interest

Compound Name: *Pigment Red 146*

Cat. No.: *B035983*

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This document provides detailed application notes and experimental protocols for the use of **Pigment Red 146** (P.R. 146), a monoazo Naphthol AS pigment, in specialized industrial coatings. These guidelines are intended for researchers and formulation chemists to evaluate and utilize this pigment in various coating systems.

## Application Notes

**Pigment Red 146** is a semi-transparent, blue-shade red pigment known for its good color strength and overall fastness properties.[1][2] It is primarily utilized in applications where high durability is not the main priority, such as general industrial paints, architectural coatings, and emulsion paints.[3] While not typically the first choice for high-performance exterior coatings like automotive finishes, its cost-effectiveness and vibrant color make it a viable candidate for a range of interior and less demanding industrial applications.

Key Performance Characteristics:

- Color: Bright, bluish-red (magenta-like) shade.[3]
- Solvent Resistance: Generally good to very good, making it suitable for solvent-based ink and paint systems.[3]

- **Heat Stability:** Moderate heat resistance, stable up to approximately 180-200°C for short durations (10-30 minutes).[3] This makes it suitable for most baking enamels and powder coatings with lower curing temperatures.
- **Lightfastness:** Moderate lightfastness, typically rated around 5-6 on the Blue Wool Scale (1-8), which is suitable for many indoor applications.[2][4] Some grades report higher lightfastness.[5]
- **Applications:** Recommended for water-based and solvent-based decorative paints, industrial finishes, and powder coatings.[6][7] It can be combined with other pigments, like Molybdate Orange, to create bright, opaque red shades.[3]

#### Recommended Applications in Industrial Coatings:

Coating System	Suitability & Recommendations
General Industrial Finishes	Recommended for interior applications on machinery, equipment, and metal furniture where excellent weather resistance is not required.
Architectural & Decorative Paints	Well-suited for interior water-based and solvent-based decorative paints and emulsion paints due to its vibrant color.[3][6][7]
Powder Coatings	Suitable for powder coatings, particularly for interior use, given its heat stability up to 200-220°C.[5]
Coil Coatings	Limited suitability. May be used in interior or less critical applications where stringent durability requirements are not a factor.
Automotive Coatings	Generally not recommended for exterior topcoats due to moderate lightfastness and weather resistance. May be considered for primers or interior components.[3]

## Quantitative Data Summary

The following tables summarize the typical physical and resistance properties of **Pigment Red 146** based on data from various suppliers. Note that properties can vary between different grades and manufacturers.

Table 1: Physical and Chemical Properties of **Pigment Red 146**

Property	Typical Value	Source(s)
Chemical Class	Monoazo (Naphthol AS)	[3]
C.I. Number	12485	[2]
CAS Number	5280-68-2	[2]
Density (g/cm <sup>3</sup> )	1.30 - 1.60	[4][5][8]
Oil Absorption ( g/100g )	40 - 70	[5]
pH Value	6.0 - 7.0	[5][7]
Heat Stability (°C)	180 - 220	[4][5][8]

Table 2: Fastness and Resistance Properties of **Pigment Red 146** (Scale: 1-5, 5=Excellent; Lightfastness: 1-8, 8=Excellent)

Property	Rating	Source(s)
Lightfastness (Full Shade)	5 - 7	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Weather Fastness	4 - 5	<a href="#">[4]</a> <a href="#">[8]</a>
Water Resistance	5	<a href="#">[5]</a> <a href="#">[8]</a>
Oil Resistance	5	<a href="#">[5]</a> <a href="#">[8]</a>
Acid Resistance	4 - 5	<a href="#">[5]</a> <a href="#">[8]</a>
Alkali Resistance	4	<a href="#">[5]</a> <a href="#">[8]</a>
Alcohol Resistance	4 - 5	<a href="#">[8]</a>
Ester Resistance	4	<a href="#">[7]</a>

## Experimental Protocols

The following are detailed protocols for the dispersion and evaluation of **Pigment Red 146** in a solvent-based industrial coating.

### Protocol 1: Laboratory-Scale Pigment Dispersion

Objective: To achieve a fine and stable dispersion of **Pigment Red 146** in a solvent-based acrylic resin system.

Materials & Equipment:

- **Pigment Red 146** powder
- Solvent-based acrylic or polyurethane resin
- Appropriate solvent blend (e.g., Xylene, Butyl Acetate)
- Polymeric wetting and dispersing agent (high molecular weight, suitable for organic pigments)
- High-speed disperser (HSD) with a Cowles blade

- Laboratory bead mill with 0.8-1.2 mm zirconium oxide beads
- Hegman gauge (ASTM D1210)[9][10]
- Analytical balance, mixing vessels, spatulas

#### Procedure:

- Mill Base Preparation:
  - In a mixing vessel, weigh the acrylic/polyurethane resin and the solvent blend.
  - Add the calculated amount of wetting and dispersing agent to the resin/solvent mixture. A starting point is typically 2-2.5 mg of active dispersant per square meter of pigment surface area.
  - Mix at low speed until the dispersant is fully dissolved.
- Pigment Incorporation:
  - Gradually add the pre-weighed **Pigment Red 146** powder to the vortex of the mixing solution under low-speed agitation to wet the pigment and avoid excessive dust.
  - Once all pigment is added, increase the speed of the high-speed disperser to create a rolling vortex (tip speed of 4,000-6,000 fpm).
  - Disperse for 20-30 minutes, monitoring the temperature to ensure it does not exceed 50°C.
- Milling:
  - Transfer the pre-dispersed mill base to the laboratory bead mill.
  - Mill the paste until the desired fineness of grind is achieved. Check the dispersion quality every 30 minutes using a Hegman gauge. The target is typically a Hegman value of 6.5 to 7.5 for high-gloss industrial coatings.[11]
- Let-Down:

- Once the target fineness is reached, transfer the milled pigment concentrate to a separate vessel.
- Slowly add the remaining resin, solvents, and any other formulation additives under constant, low-speed agitation to complete the coating formulation.



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Workflow for Laboratory-Scale Pigment Dispersion.

## Protocol 2: Accelerated Weathering and Lightfastness Testing

Objective: To evaluate the lightfastness and resistance to degradation of a coating containing **Pigment Red 146** upon exposure to simulated sunlight and moisture.

Standard References:

- ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[4][12]
- ASTM D4303: Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. [13][14]

Materials & Equipment:

- Coated test panels (prepared as per standard procedures on a suitable substrate, e.g., steel or aluminum)

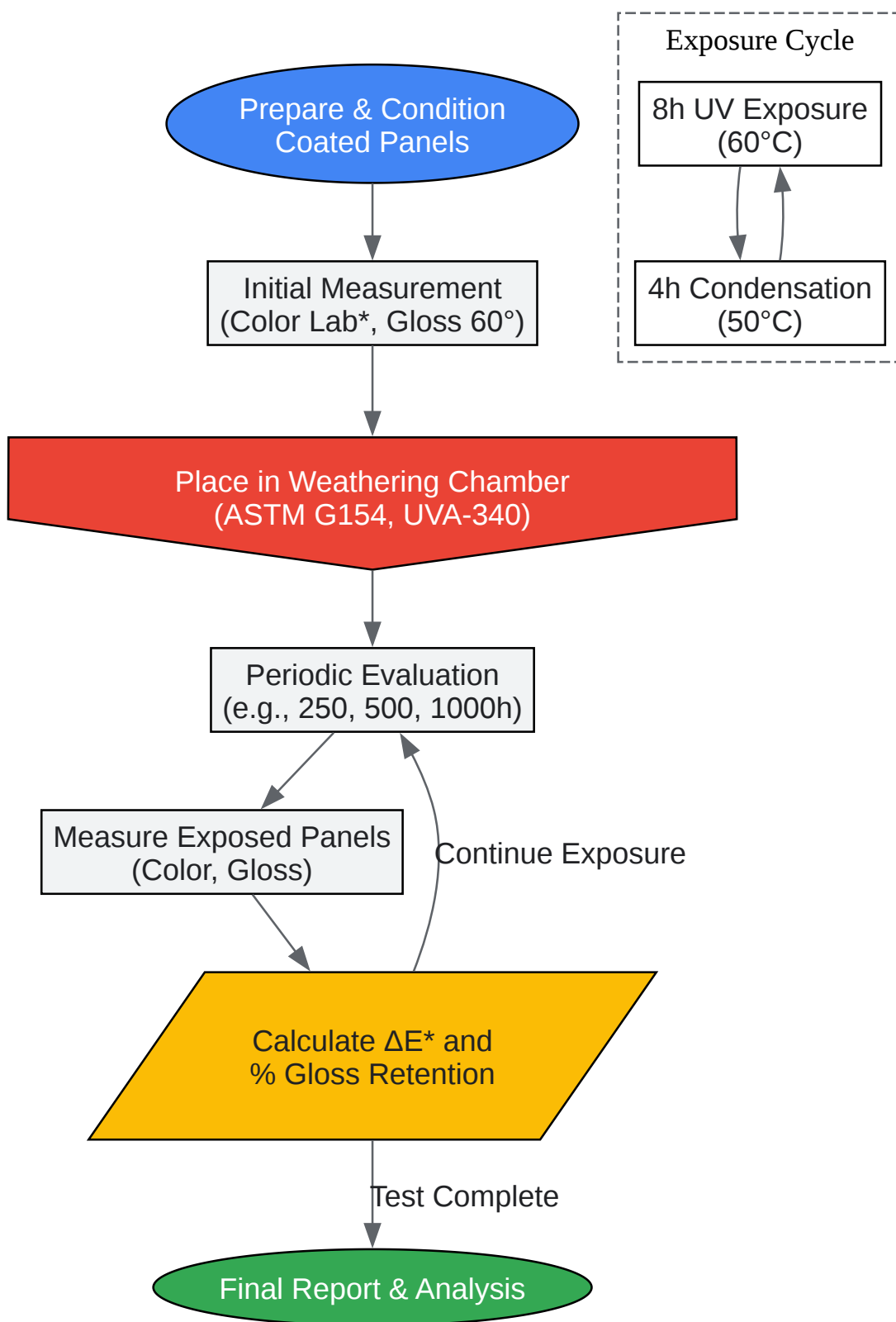
- Control panels (unexposed)
- Fluorescent UV accelerated weathering tester (QUV type) with UVA-340 lamps
- Spectrocolorimeter
- Gloss meter (60°)

#### Procedure:

- Initial Measurements:
  - Before exposure, measure the initial color (CIE Lab\* values) and 60° gloss of all test and control panels.
- Exposure Cycle:
  - Place the test panels in the weathering chamber.
  - Set the chamber to run a cycle representative of outdoor exposure. A common cycle is:
    - 8 hours of UV exposure at 60°C using UVA-340 lamps.
    - 4 hours of condensation (dark cycle) at 50°C.
  - This cycle simulates the effects of sunlight and dew.
- Periodic Evaluation:
  - Remove the panels at predetermined intervals (e.g., 250, 500, 1000, 2000 hours).
  - After each interval, gently clean the panels and allow them to condition at standard laboratory conditions for 24 hours.
  - Measure the color and gloss of the exposed panels.
- Data Analysis:
  - Calculate the change in color ( $\Delta E$ ) *using the CIE 1976 Lab formula.*

- Calculate the percent gloss retention.
- Visually inspect for any other signs of degradation such as chalking, cracking, or blistering.
- Compare the results to a control panel and/or a panel coated with a benchmark pigment of known durability.





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Experimental Workflow for Accelerated Weathering Testing.

## Protocol 3: Chemical Resistance Testing

Objective: To assess the effect of various household and industrial chemicals on the surface of a coating pigmented with **Pigment Red 146**.

Standard Reference:

- ASTM D1308: Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.[1][15]

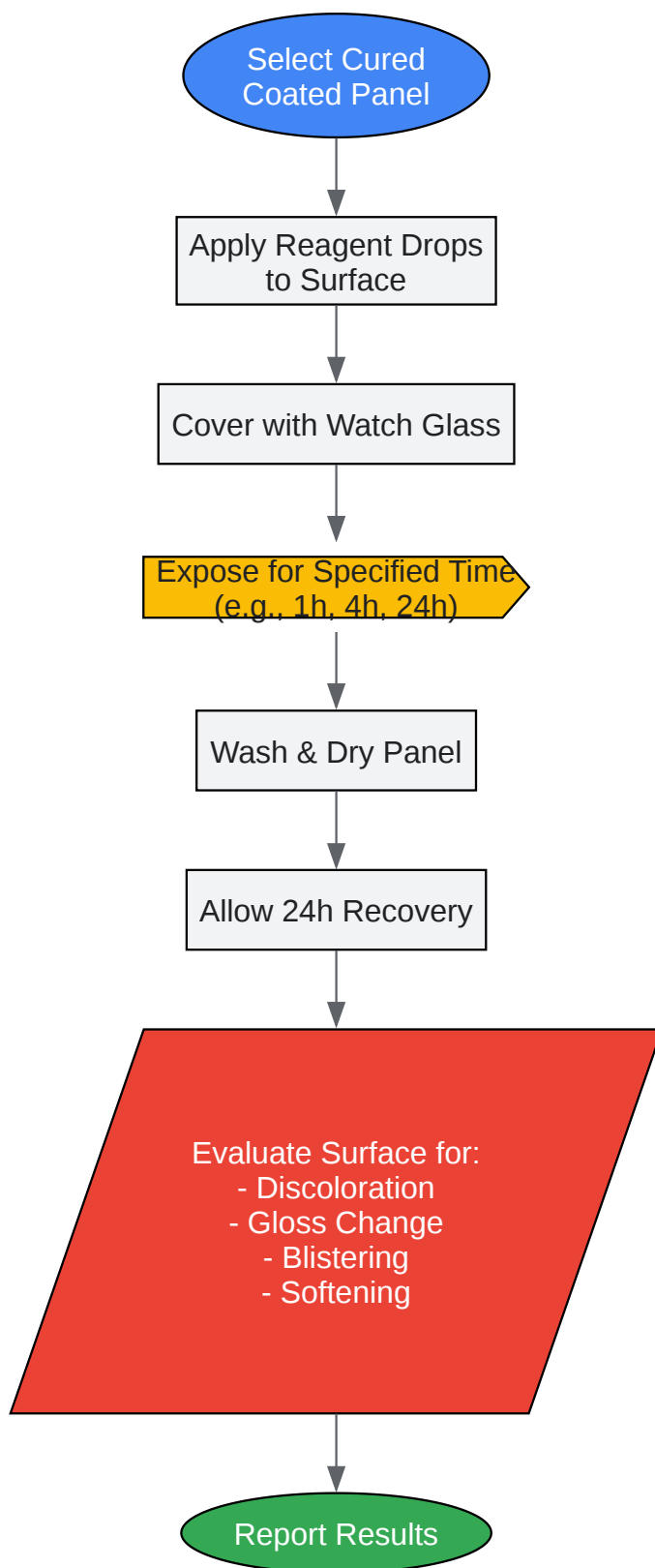
Materials & Equipment:

- Cured coated panels
- A selection of test reagents (e.g., 10% sulfuric acid, 10% sodium hydroxide, ethanol, xylene, mustard, ketchup)
- Droppers or pipettes
- Watch glasses (for covered spot test)
- Cotton balls

Procedure:

- Panel Preparation: Ensure panels are fully cured and conditioned at standard laboratory conditions.
- Spot Test (Covered Method):
  - For each test reagent, place a few drops onto the coated surface.
  - Immediately cover the spot with a watch glass, convex side up, to prevent evaporation and isolate the test area.
  - Allow the reagent to remain in contact for a specified period (e.g., 1 hour, 4 hours, 24 hours).
- Removal and Recovery:

- After the exposure period, remove the watch glass and gently wash the area with water, followed by a mild solvent if necessary, to remove any remaining reagent.
- Allow the panel to recover for 24 hours.
- Evaluation:
  - Visually inspect the test area for any changes, such as:
    - Discoloration or color change
    - Change in gloss
    - Blistering
    - Softening (test with a fingernail or a standardized probe)
    - Loss of adhesion
  - Rate the effect of each chemical on a scale (e.g., from 5 = no effect, to 0 = severe damage).



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